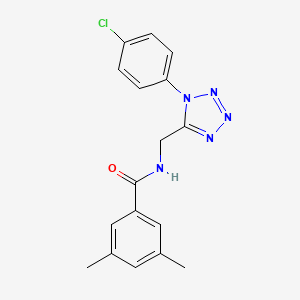
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of tetrazole-based compounds, which have been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Docking Studies and Crystal Structure Analysis
Research on tetrazole derivatives, including compounds with structural similarities to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide, has revealed detailed insights into their docking studies and crystal structures. For instance, studies have determined the crystal structures of certain tetrazole derivatives, providing a foundation for understanding their interactions within biological systems and potential as cyclooxygenase-2 (COX-2) inhibitors. These findings are crucial for drug development, highlighting the compound's relevance in designing anti-inflammatory medications (Al-Hourani et al., 2015).
Synthesis and Antimicrobial Activity
Compounds structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide have been synthesized and evaluated for their antimicrobial properties. For example, novel pyrazole derivatives have shown promising antimicrobial and anticancer activities, indicating potential applications in developing new therapeutic agents (Hafez et al., 2016).
Neuroprotective Agent Development
Another significant application is in the development of neuroprotective agents for ischemia-reperfusion damage. KR-31543, a compound with a related structure, has been identified as a new neuroprotective agent, undergoing extensive metabolism studies in rats to understand its pharmacokinetics and mechanism of action. Such research is pivotal for advancing treatments for neurodegenerative diseases and stroke recovery (Kim et al., 2002).
Agricultural Applications
The compound's derivatives have also found applications in agriculture, particularly in the formulation of nanoparticles for the sustained release of fungicides. This application is critical for enhancing the efficiency and environmental safety of agricultural practices, reducing the need for frequent pesticide applications, and minimizing their ecological impact (Campos et al., 2015).
Anticancer Agent Exploration
Furthermore, research into the synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety, closely related to the compound , has shown significant anticancer potential. These studies contribute to the ongoing search for more effective and targeted cancer treatments, highlighting the compound's role in medicinal chemistry and oncology (Gomha et al., 2014).
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-7-12(2)9-13(8-11)17(24)19-10-16-20-21-22-23(16)15-5-3-14(18)4-6-15/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCSEWNNAWGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine](/img/structure/B2600223.png)
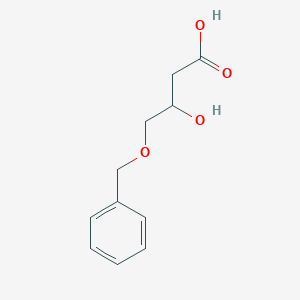
![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)
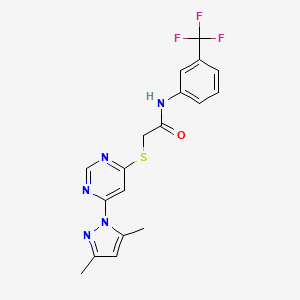
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2600233.png)
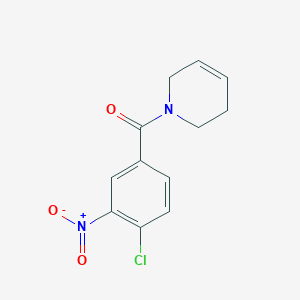

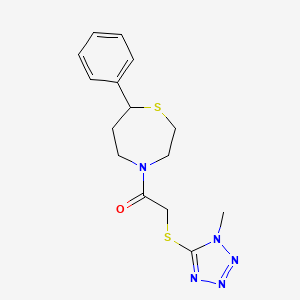
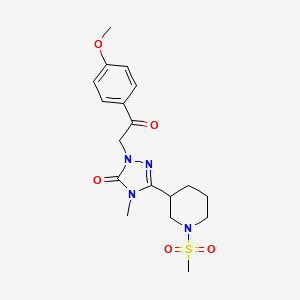
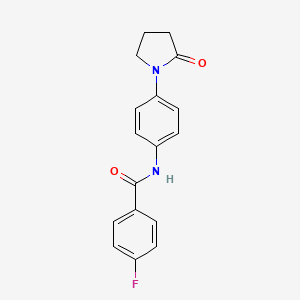
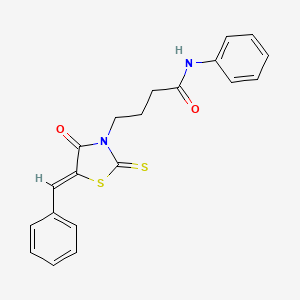


![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)